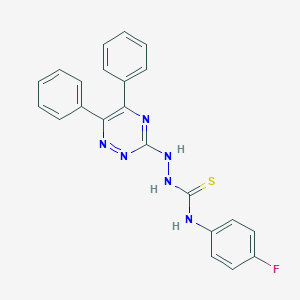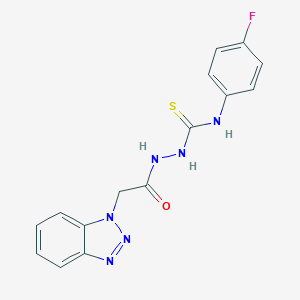![molecular formula C17H15N5S2 B292734 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292734.png)
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as ADT or ADT-OH, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ADT-OH is a thienopyridine derivative that has been synthesized through a multistep process, and its unique structure has made it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has been shown to inhibit the activity of the enzyme AKT, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth. 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is its potent anti-cancer activity, which makes it a promising candidate for further research in the field of cancer therapeutics. However, one of the limitations of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for further studies.
Orientations Futures
There are several future directions for research on 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH, including the optimization of its synthesis process to improve the yield of the final product, the investigation of its potential use as an anti-inflammatory agent, and the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH involves several steps, including the formation of a thienopyridine intermediate, followed by the introduction of a triazole and a thione moiety. The process of synthesizing 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is complex and involves the use of several reagents and solvents, making it a challenging task. However, the yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is in medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C17H15N5S2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5S2/c1-9-8-10(2)19-16-12(9)13(18)14(24-16)15-20-21-17(23)22(15)11-6-4-3-5-7-11/h3-8H,18H2,1-2H3,(H,21,23) |
Clé InChI |
IGDHNWPCOXVVII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)N)C |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)
![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)

![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)

![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)
![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)